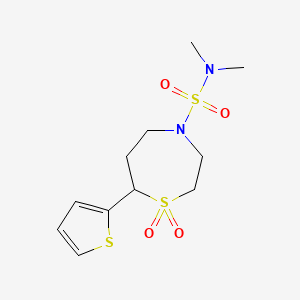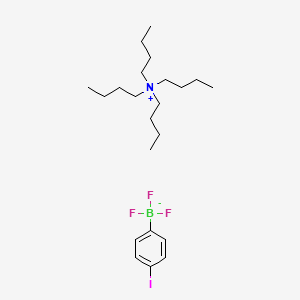
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide is a chemical compound with the molecular formula C22H40BF3IN and a molecular weight of 513.28 g/mol . This compound is known for its unique structure, which includes a tetrabutylazanium cation and a trifluoro(4-iodophenyl)boranuide anion. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide typically involves the reaction of tetrabutylammonium hydroxide with trifluoro(4-iodophenyl)borane. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to meet the required specifications .
化学反応の分析
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodophenyl group is replaced by other nucleophiles.
Oxidation and Reduction: The boron center in the compound can undergo oxidation and reduction reactions, leading to the formation of different boron-containing species.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide involves its interaction with molecular targets through its boron and iodophenyl groups. The boron center can form stable complexes with other molecules, while the iodophenyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
類似化合物との比較
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide can be compared with other similar compounds, such as:
Tetrabutylammonium trifluoroborate: Similar in structure but lacks the iodophenyl group.
Tetrabutylammonium iodide: Contains the iodide ion but lacks the trifluoroborate group.
Phenylboronic acid derivatives: Similar boron-containing compounds used in coupling reactions.
The uniqueness of this compound lies in its combination of the tetrabutylazanium cation and the trifluoro(4-iodophenyl)boranuide anion, which imparts distinctive chemical properties and reactivity .
特性
IUPAC Name |
tetrabutylazanium;trifluoro-(4-iodophenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BF3I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9,10)5-1-3-6(11)4-2-5/h5-16H2,1-4H3;1-4H/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQNXIMGPHKQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)I)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF3IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
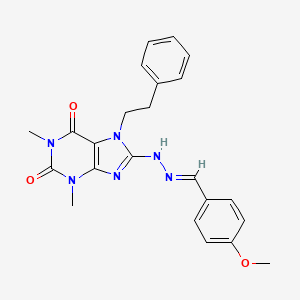
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B2560346.png)


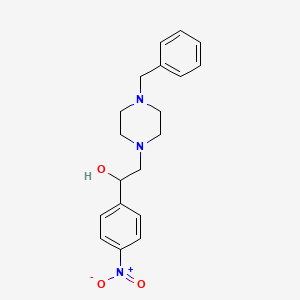
![N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2560354.png)
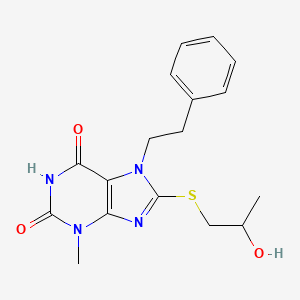
![2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2560356.png)
![5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2560358.png)
![N-(1-cyanocyclohexyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2560359.png)
![7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B2560360.png)
![2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile](/img/structure/B2560362.png)
![(E)-N-[1-(3,4-Dichlorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2560363.png)
